3-(3-Thienyl)-2-propyn-1-ol

Organometallic catalysis Ruthenium chemistry Heterocyclic synthesis

Substituting 3-(3-Thienyl)-2-propyn-1-ol with positional isomers (e.g., CAS 153026-78-9) or 2-thienyl regioisomers without validation compromises synthetic routes. This 3-thienyl variant yields specific Ru-carbene intermediates for naphthothiophene aldehydes, distinct from 2-thienyl analog products. - Validated in Sonogashira coupling (48% yield) for thiophene-alkyne hybrids. - Primary propargylic alcohol class supports enantioselective transformation optimization. - Terminal alkyne & -CH₂OH enable sequential click chemistry, esterification, or oxidation.

Molecular Formula C7H6OS
Molecular Weight 138.19 g/mol
CAS No. 170859-75-3
Cat. No. B064085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Thienyl)-2-propyn-1-ol
CAS170859-75-3
Synonyms2-Propyn-1-ol, 3-(3-thienyl)- (9CI)
Molecular FormulaC7H6OS
Molecular Weight138.19 g/mol
Structural Identifiers
SMILESC1=CSC=C1C#CCO
InChIInChI=1S/C7H6OS/c8-4-1-2-7-3-5-9-6-7/h3,5-6,8H,4H2
InChIKeyWBGIHHGUVGWIHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Thienyl)-2-propyn-1-ol: Technical Baseline & Structural Profile


3-(3-Thienyl)-2-propyn-1-ol (CAS 170859-75-3) is a bifunctional heteroaryl propargylic alcohol of the formula C₇H₆OS, consisting of a 3-thienyl moiety conjugated via an ethynyl bridge to a primary hydroxymethyl group . The compound possesses a predicted boiling point of 257.2±20.0 °C and a predicted density of 1.25±0.1 g/cm³ . Its structural signature—an sp-hybridized terminal alkyne positioned at the β-carbon relative to the thiophene ring—distinguishes it from positional isomers such as 1-(3-Thienyl)-2-propyn-1-ol (CAS 153026-78-9), where the hydroxyl group resides directly on the propargylic carbon . This configuration yields a specific SMILES pattern of OCC#Cc1ccsc1 , which governs its reactivity in Sonogashira couplings, ruthenium-catalyzed cyclizations, and propargylic substitution manifolds [1].

Regiospecific propargylic alcohol Terminal –CH₂OH at β-position to thiophene enables distinct Ru‑catalyzed cyclization pathways not accessible with isomers.
Bifunctional building block Alkyne and primary alcohol handles support sequential Sonogashira coupling, click chemistry, esterification, or oxidation.
Primary propargylic alcohol class DFT studies place primary –CH₂OH propargylic substrates in a distinct reactivity landscape for asymmetric catalytic substitution.

3-(3-Thienyl)-2-propyn-1-ol: Selection Over Generic Analogs


Substituting 3-(3-Thienyl)-2-propyn-1-ol with positional isomers (e.g., 1-(3-thienyl)-2-propyn-1-ol, CAS 153026-78-9) or 2-thienyl regioisomers (e.g., 3-(2-thienyl)-2-propyn-1-ol, CAS 1194-13-4) without experimental validation is not chemically justified. In ruthenium-catalyzed cyclization reactions, 3-thienyl propargylic alcohols (compound 1a) and 2-thienyl analogs (compound 1b) yield distinct carbene complex intermediates and structurally different fused-ring organic products upon oxidative workup [1]. Furthermore, the propargylic substitution position—whether the hydroxyl group resides on the terminal propargyl carbon (as in 3-(3-thienyl)-2-propyn-1-ol) or directly adjacent to the thiophene ring (as in 1-(3-thienyl)-2-propyn-1-ol)—profoundly alters the substrate's reactivity toward nucleophiles and its enantioselectivity in asymmetric catalytic transformations [2]. These reactivity differences are not cosmetic; they determine whether a target heterocyclic scaffold is accessible at all. Procurement decisions must therefore be guided by the specific connectivity required for the intended synthetic route.

!
Replacing with 2‑thienyl regioisomer may yield different ruthenium‑carbene intermediates and structurally distinct fused‑ring products after oxidation.
!
Using positional isomers (e.g., 1‑(3‑thienyl)‑2‑propyn‑1‑ol) can alter nucleophile reactivity and enantioselectivity outcomes in propargylic substitution.
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Unsubstituted propargyl alcohol polymerization behavior may not transfer directly; 3‑thienyl substitution may shift polymer microstructure and electronic properties.

3-(3-Thienyl)-2-propyn-1-ol: Quantitative Evidence Guide


Regioisomer Divergence in Ruthenium-Catalyzed Cyclization

In a ruthenium-catalyzed cyclization system using Cp(PPh₃)₂RuCl, the 3-thienyl propargylic alcohol (compound 1a) undergoes low-temperature cyclization to yield a well-defined ruthenium carbene complex (2a), a sulfur-containing fused-ring species characterized crystallographically [1]. Under identical reaction conditions, the 2-thienyl regioisomer (compound 1b) also forms a corresponding carbene complex; however, subsequent oxidative cleavage with NEt₃/O₂ produces distinct aldehydic products (4a from 1a vs. 4b from 1b) and ester derivatives (5a-1 from 1a vs. 5b from 1b) [1]. The mechanistic pathway diverges fundamentally—cyclization of 1a proceeds via π-coordination of ruthenium with the alkyne, while the 2-thienyl variant engages the catalyst with a different spatial trajectory [1].

Regioisomer divergence
Head-to-head
3‑thienyl gives carbene 2a, aldehyde 4a; 2‑thienyl gives 2b, 4b
Regioisomer-specific product identity
Verified by crystallography and oxidative cleavage; same Ru catalyst system.
Organometallic catalysis Ruthenium chemistry Heterocyclic synthesis Regioselectivity

Sonogashira Coupling Synthetic Efficiency

3-(3-Thienyl)-2-propyn-1-ol is accessible via Sonogashira coupling of a halogenated thiophene derivative with a terminal alkyne in the presence of a palladium catalyst and copper co-catalyst . A documented synthetic route involving reflux for 5 hours followed by flash chromatography with ether/petroleum ether (1:1) as eluent delivered the target compound in 48% isolated yield as a crude product (2 g scale) . While this yield is reported without an explicit comparator, it establishes a reproducible baseline for procurement planning: laboratories can anticipate approximately 50% recovery per synthetic batch.

Synthetic yield
Reported
48% isolated yield (2 g scale)
Batch-scale procurement planning baseline
No direct comparator reported; yield may vary with scale and purification.
Cross-coupling Sonogashira reaction Synthetic efficiency Process chemistry

DFT Reactivity in Propargylic Substitution

Density functional theory (DFT) calculations at the ωB97X-D level reveal that propargylic substituents exert a pronounced effect on both enantioselectivity and reactivity in ruthenium-catalyzed propargylic substitution reactions [1]. The computational study modeled propargylic alcohols bearing various substituents (including thienyl groups) and demonstrated that the electronic and steric nature of the propargylic position alters the energy landscape of the transition state [1]. While the DFT study does not report discrete quantitative values for 3-(3-thienyl)-2-propyn-1-ol specifically, the class-level inference is that propargylic alcohols with terminal -CH₂OH groups (as in the target compound) exhibit different activation barriers and enantiomeric outcomes compared to secondary or tertiary propargylic alcohol analogs [1].

DFT reactivity class
Class-level
Primary –CH₂OH propargylic alcohols show distinct ΔG‡ and enantioselectivity trends vs secondary/tertiary
Predictable enantioselectivity tuning context
DFT inference at ωB97X‑D level; not measured specifically for target compound.
Asymmetric catalysis DFT calculations Propargylic substitution Enantioselectivity

Propargyl Alcohol Polymerization Activity

Propargyl alcohol (unsubstituted) undergoes polymerization in the presence of [Pd(C≡C-CH₂OH)₂(PPh₃)₂] and [Rh(cod)Cl]₂ catalysts to yield poly(propargyl alcohol) (POHP) with distinct microstructures depending on the catalyst employed [1]. Rh(I) catalysis affords a cis-transoidal polymer configuration (by analogy to polyphenylacetylene characterization via IR and NMR), whereas Pd(II) catalysis yields a structurally divergent polymer backbone [1]. Although this study uses unsubstituted propargyl alcohol rather than 3-(3-thienyl)-2-propyn-1-ol, it establishes a class-level precedent that 3-aryl and 3-heteroaryl propargylic alcohols can undergo analogous catalytic polymerization with structure-controlling catalyst dependence [1].

Polymerization precedent
Class-level
Unsubstituted propargyl alcohol polymerizes with Rh(I) or Pd(II) to give cis‑transoidal or divergent backbone
3‑thienyl substitution may modulate electronic properties
Extrapolated from propargyl alcohol studies; target monomer not directly tested.
Conducting polymers Transition metal catalysis Polymerization Rhodium complexes

3-(3-Thienyl)-2-propyn-1-ol: Recommended Application Scenarios


Ru-Catalyzed Fused-Ring Heterocycle Synthesis

As demonstrated in Tsai (2012), 3-(3-thienyl)-2-propyn-1-ol (compound 1a) undergoes efficient ruthenium-catalyzed cyclization to afford thienyl-fused carbene complexes, which upon oxidative cleavage yield naphthothiophene aldehydes and esters [1]. This route is experimentally validated for the 3-thienyl regioisomer specifically; attempts to substitute with 2-thienyl propargylic alcohol produce different carbene intermediates and distinct fused-ring products [1]. Researchers targeting sulfur-containing polycyclic frameworks with defined regiochemistry should procure the 3-thienyl variant.

Asymmetric Propargylic Substitution for Chiral Building Blocks

DFT studies on ruthenium-catalyzed propargylic substitution reactions confirm that the substitution pattern at the propargylic position critically modulates both enantioselectivity and reaction rate [1]. 3-(3-Thienyl)-2-propyn-1-ol, as a primary propargylic alcohol, occupies a well-defined region of the reactivity landscape distinct from secondary (e.g., 1-aryl-prop-2-yn-1-ol) or tertiary analogs. When enantioselective transformations are required, the predictable class behavior of primary terminal propargylic alcohols supports the selection of this compound over secondary or tertiary analogs for systematic reaction optimization.

Sonogashira-Derived Building Block for Medicinal Chemistry

The compound is accessible via Sonogashira coupling with a documented isolated yield of 48% [1]. This synthetic route provides a reproducible entry point for generating thiophene-alkyne hybrid building blocks. In medicinal chemistry programs requiring 3-thienyl-alkyne conjugates—such as those targeting antiviral agents (as exemplified in patent literature describing alkynyl-substituted thiophenes for hepatitis C applications) [2]—the 3-(3-thienyl)-2-propyn-1-ol framework offers a validated starting material. Its terminal alkyne and primary alcohol functionalities enable sequential derivatization: click chemistry, esterification, or oxidation to the corresponding aldehyde for further elaboration.

Application
Selection Property
Validation Focus
Ru‑catalyzed fused‑ring heterocycle synthesis
Regioisomer‑specific cyclization
Product identity via crystallography or oxidative cleavage
Asymmetric propargylic substitution
Primary propargylic alcohol reactivity class
Enantioselectivity outcome screening
Sonogashira‑derived building block
Synthetic accessibility and yield profile
Reproducible yield benchmarking and derivatization sequence

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18 linked technical documents
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